D-glycero-alpha-D-galacto-2-Nonulopyranosonic acid, 5-(acetylamino)-3, 5-dideoxy-, (3beta)-cholest-5 D-glycero-alpha-D-galacto-2-Nonulopyranosonic acid, 5-(acetylamino)-3, 5-dideoxy-, (3beta)-cholest-5
Brand Name: Vulcanchem
CAS No.: 113108-90-0
VCID: VC0044184
InChI: InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C
Molecular Formula: C38H63NO9
Molecular Weight: 677.9 g/mol

D-glycero-alpha-D-galacto-2-Nonulopyranosonic acid, 5-(acetylamino)-3, 5-dideoxy-, (3beta)-cholest-5

CAS No.: 113108-90-0

Main Products

VCID: VC0044184

Molecular Formula: C38H63NO9

Molecular Weight: 677.9 g/mol

D-glycero-alpha-D-galacto-2-Nonulopyranosonic acid, 5-(acetylamino)-3, 5-dideoxy-, (3beta)-cholest-5 - 113108-90-0

CAS No. 113108-90-0
Product Name D-glycero-alpha-D-galacto-2-Nonulopyranosonic acid, 5-(acetylamino)-3, 5-dideoxy-, (3beta)-cholest-5
Molecular Formula C38H63NO9
Molecular Weight 677.9 g/mol
IUPAC Name (2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1
Standard InChIKey GCQWCBFLOFFTJT-CANRKIPKSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C
Synonyms alpha-sialosyl cholesterol
alpha-sialyl cholesterol
alpha-sialylcholesterol
beta-sialylcholesterol
N-acetylneuraminyl cholesterol
N-acetylneuraminyl cholesterol, beta-N-ANA cpd
N-acetyneuraminyl cholesterol
N-ANA cholesterol
PubChem Compound 133976
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator